Gelomulide K

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

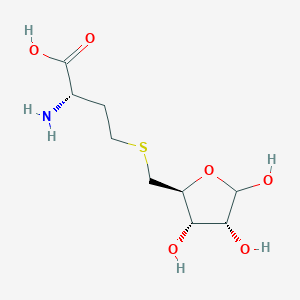

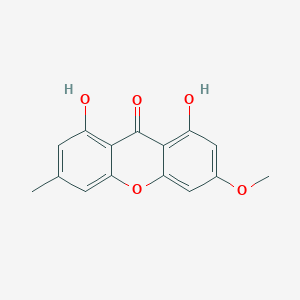

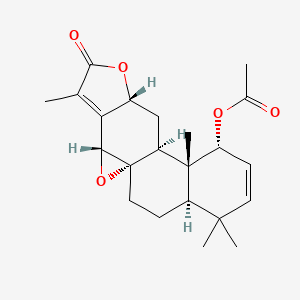

Gelomulide K is an abietane diterpenoid that is ent-abieta-2(3),13(15)-diene-16,12-olide substituted by a 1beta-acetoxy group and a beta-epoxy group across positions 8 and 14. Isolated from the leaves of Gelonium aequoreum, it exhibits moderate cytotoxicity against lung (A549), breast (MDAMB-231 and MCF7), and liver (HepG2) cancer cell lines. It has a role as a metabolite and an antineoplastic agent. It is an abietane diterpenoid, an acetate ester, an organic heteropentacyclic compound, an epoxide and a gamma-lactone.

Aplicaciones Científicas De Investigación

1. Breast Cancer Treatment Enhancement

Gelomulide K has been studied for its ability to enhance the effectiveness of paclitaxel, a chemotherapy drug, in treating breast cancer. It acts as a caspase-independent cell death-inducing agent that synergizes with paclitaxel, especially in breast cancer cells. This action is associated with increased ROS (Reactive Oxygen Species) production, leading to decreased GSH levels in cancer cells and resulting in PARP-1 hyperactivation, AIF nuclear translocation, and cytoprotective autophagy. This compound's low toxicity in normal cells makes it a promising agent for breast cancer treatment (Yang et al., 2011).

2. Cytotoxicity in Various Cancer Cell Lines

A study on ent-abietane diterpenes, including gelomulides K-X, isolated from Gelonium aequoreum, showed that this compound possesses moderate cytotoxicity against different cancer cell lines, including lung, breast, and liver cancers. The study highlights its potential as a cytotoxic agent in cancer treatment (Lee et al., 2008).

3. Biotransformation and Structural Analysis

Research on the chemical and biotransformation of Gelomulide F, a related compound, has shown the potential for transformation into various forms, including this compound. This transformation and the subsequent structural analysis provide insights into developing new drugs or treatments using this compound (Gondal & Choudhary, 2012).

Propiedades

Fórmula molecular |

C22H28O5 |

|---|---|

Peso molecular |

372.5 g/mol |

Nombre IUPAC |

[(1S,3R,8R,10S,11R,12R,16R)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,13-dien-12-yl] acetate |

InChI |

InChI=1S/C22H28O5/c1-11-17-13(26-19(11)24)10-15-21(5)14(6-9-22(15)18(17)27-22)20(3,4)8-7-16(21)25-12(2)23/h7-8,13-16,18H,6,9-10H2,1-5H3/t13-,14-,15+,16-,18-,21-,22+/m1/s1 |

Clave InChI |

IWHCUIYQYFOMEF-FBERYXRISA-N |

SMILES isomérico |

CC1=C2[C@@H](C[C@H]3[C@]4([C@H](CC[C@@]35[C@@H]2O5)C(C=C[C@H]4OC(=O)C)(C)C)C)OC1=O |

SMILES canónico |

CC1=C2C(CC3C4(C(CCC35C2O5)C(C=CC4OC(=O)C)(C)C)C)OC1=O |

Sinónimos |

gelomulide K |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)

![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)

![[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1264428.png)